molecular formula C12H13ClF2O2 B14063937 1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one

Cat. No.: B14063937
M. Wt: 262.68 g/mol
InChI Key: XBKVASIDOBDFMC-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12ClF2O2. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one typically involves the reaction of 2-(difluoromethoxy)-6-ethylphenol with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2-(difluoromethoxy)-6-ethylphenol} + \text{chloroacetone} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are employed.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted amines, ethers, and thioethers.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-4-ethoxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(difluoromethoxy)-6-ethylphenyl)propan-2-one is unique due to the presence of the ethyl group at the 6-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H13ClF2O2

Molecular Weight

262.68 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-6-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H13ClF2O2/c1-3-8-5-4-6-9(17-12(14)15)10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3

InChI Key

XBKVASIDOBDFMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC(F)F)C(C(=O)C)Cl

Origin of Product

United States

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